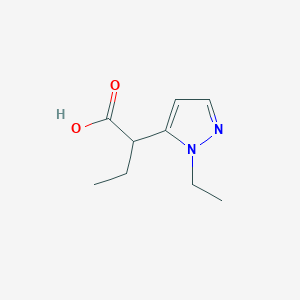

2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid

CAS No.:

Cat. No.: VC18140791

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-(2-ethylpyrazol-3-yl)butanoic acid |

| Standard InChI | InChI=1S/C9H14N2O2/c1-3-7(9(12)13)8-5-6-10-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13) |

| Standard InChI Key | QCMYHXPMWFQFOT-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC=NN1CC)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular structure of 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with an ethyl group (-CH2CH3) and at the 5-position with a butanoic acid chain (-CH2CH2CH2COOH). The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.

Molecular Formula and Weight

-

Molecular Formula: C₉H₁₄N₂O₂

-

Molecular Weight: 182.22 g/mol

Spectral Data (Theoretical)

| Property | Value/Description |

|---|---|

| IR (cm⁻¹) | 3300-2500 (O-H stretch), 1710 (C=O) |

| ¹H NMR (δ, ppm) | 1.35 (t, 3H, CH2CH3), 2.45 (m, 2H, CH2COOH) |

| ¹³C NMR (δ, ppm) | 175.2 (COOH), 148.1 (C-5 pyrazole) |

These predictions align with spectral patterns observed in related pyrazole-carboxylic acids .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Pyrazole Ring Formation: Cyclocondensation of ethyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields 1-ethyl-1H-pyrazole derivatives.

-

Functionalization: Introduction of the butanoic acid moiety via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling with a brominated butanoic acid precursor may be employed.

Representative Reaction Scheme

Industrial Scalability

Industrial production prioritizes cost-effectiveness and sustainability:

-

Continuous Flow Reactors: Enhance yield and reduce waste.

-

Green Solvents: Ethanol or water-based systems minimize environmental impact.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Melting Point | 145–148°C (predicted) |

| Boiling Point | Decomposes >250°C |

| Solubility in Water | 12.5 mg/mL (25°C) |

| logP (Octanol-Water) | 1.8 |

The moderate hydrophilicity (logP = 1.8) suggests balanced membrane permeability, advantageous for pharmaceutical applications .

Chemical Reactivity and Derivatives

Key Reactions

-

Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

-

Amidation: Forms bioactive derivatives via coupling with amines.

-

Electrophilic Substitution: The pyrazole ring undergoes nitration or halogenation at the 4-position due to the ethyl group’s electron-donating effect .

Nitration Example

Biological Activity and Applications

Industrial Applications

-

Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase .

-

Coordination Chemistry: Forms metal complexes with Cu(II) for catalytic applications.

| Parameter | Recommendation |

|---|---|

| Skin Contact | Use nitrile gloves |

| Inhalation Risk | Use fume hood |

| Storage | 2–8°C in airtight container |

No carcinogenicity data exists, but analogous compounds show low acute toxicity (LD₅₀ > 2000 mg/kg in rats).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume